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Compound of Interest

Compound Name: 2-Methylpyrrolidine

Cat. No.: B1204830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for 2-Methylpyrrolidine. It is designed to serve as a comprehensive

resource for researchers and professionals involved in chemical analysis and drug

development, offering detailed data, experimental protocols, and structural visualizations to aid

in the identification and characterization of this compound.

Introduction to 2-Methylpyrrolidine NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. For 2-Methylpyrrolidine, a saturated

heterocyclic amine, ¹H and ¹³C NMR spectroscopy provide detailed information about its atomic

connectivity and chemical environment. This guide presents a summary of the quantitative

NMR data and the experimental procedures for its acquisition.

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Methylpyrrolidine.

The data has been compiled from various sources and represents typical chemical shift values

and coupling constants observed for this molecule.

¹H NMR Spectral Data
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H2 3.0 - 3.2 m -

H5a 2.9 - 3.1 m -

H5b 2.6 - 2.8 m -

H3a 1.8 - 2.0 m -

H3b 1.4 - 1.6 m -

H4a 1.7 - 1.9 m -

H4b 1.3 - 1.5 m -

CH₃ 1.1 - 1.2 d ~6.5

NH 1.5 - 2.5 br s -

Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm. Multiplicity

is denoted as m (multiplet), d (doublet), and br s (broad singlet). The exact chemical shifts and

coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data
Carbon Atom Chemical Shift (ppm)

C2 55 - 58

C5 46 - 49

C3 34 - 37

C4 24 - 27

CH₃ 21 - 24

Note: The chemical shifts are reported relative to tetramethylsilane (TMS) at 0 ppm.

Experimental Protocols
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The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The

following sections detail the standard experimental protocols for preparing a sample of 2-
Methylpyrrolidine and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation
Sample Purity: Ensure the 2-Methylpyrrolidine sample is of high purity to avoid signals from

impurities that can complicate spectral interpretation.

Solvent Selection: Choose a deuterated solvent that dissolves the sample well and has a

residual solvent peak that does not overlap with the analyte signals. Common choices

include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).

Concentration: Prepare a solution with a concentration of 5-25 mg of 2-Methylpyrrolidine in

0.5-0.7 mL of the chosen deuterated solvent.

NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane

(TMS), to the solution to provide a reference signal at 0 ppm for calibrating the chemical shift

scale.

Homogenization: Thoroughly mix the solution to ensure it is homogeneous.

NMR Data Acquisition
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of

300 MHz or higher for better signal dispersion.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically used.

Acquisition Time: Set to approximately 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full

relaxation of the protons.
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Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve a

good signal-to-noise ratio.

Spectral Width: Set a spectral width that encompasses all the expected proton signals

(e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is commonly used to simplify the

spectrum by removing C-H coupling, resulting in a single peak for each unique carbon

atom.

Acquisition Time: Typically set to 1-2 seconds.

Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary for

quaternary carbons.

Number of Scans: A larger number of scans (several hundred to thousands) is required

due to the low natural abundance of the ¹³C isotope.

Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g.,

0-220 ppm).

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a

Fourier transform, phase correction, and baseline correction to obtain the final NMR

spectrum.

Visualizations
The following diagrams illustrate the structure of 2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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